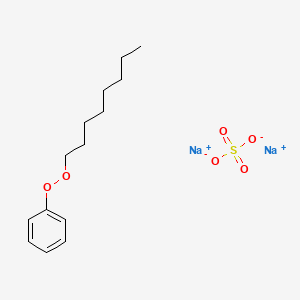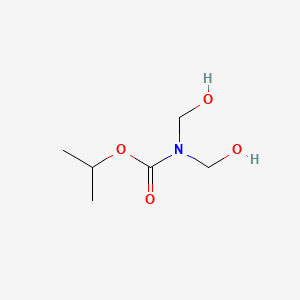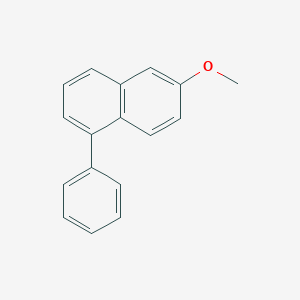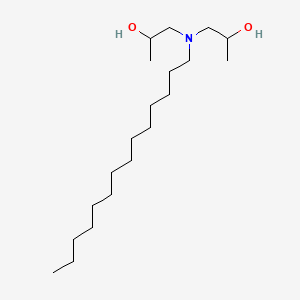
1,1'-(Tetradecylimino)dipropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tetradecyl group attached to an imino group, and two propan-2-ol groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tetradecylamine with Propylene Oxide: Tetradecylamine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure 1,1’-(Tetradecylimino)dipropan-2-ol.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Tetradecylimino)dipropan-2-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: May yield amines or other reduced derivatives.
Substitution: May result in the formation of halogenated or alkylated products.
科学研究应用
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular membranes, proteins, and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
1,1’-(Tetradecylimino)dipropan-2-ol can be compared with other similar compounds, such as:
1,1’-(Dodecylimino)dipropan-2-ol: Similar structure but with a shorter alkyl chain.
1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a longer alkyl chain.
1,1’-(Octadecylimino)dipropan-2-ol: Similar structure but with an even longer alkyl chain.
The uniqueness of 1,1’-(Tetradecylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its chemical properties and applications.
属性
CAS 编号 |
5865-88-3 |
|---|---|
分子式 |
C20H43NO2 |
分子量 |
329.6 g/mol |
IUPAC 名称 |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
InChI 键 |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


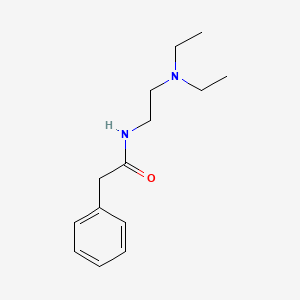

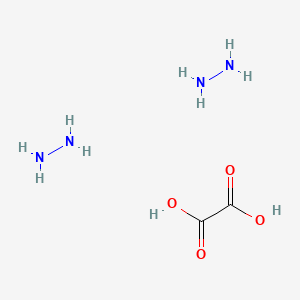


![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
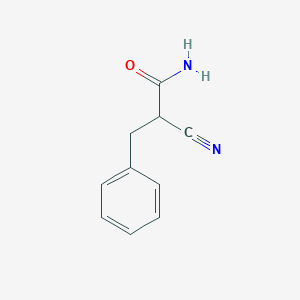

![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)

